tert-Butyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxypropoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the piperidine intermediate: This involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the hydroxypropoxy group: The intermediate is then reacted with 3-hydroxypropyl bromide under basic conditions to introduce the hydroxypropoxy methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.
Scientific Research Applications
tert-Butyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate
- tert-Butyl 3-((4-hydroxyphenyl)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxypropoxy methyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxypropoxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-14(2,3)19-13(17)15-7-4-6-12(10-15)11-18-9-5-8-16/h12,16H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZYUYLREVMSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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